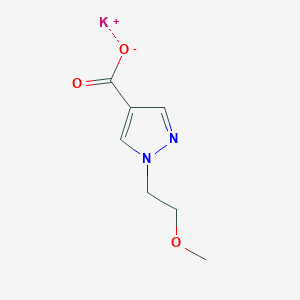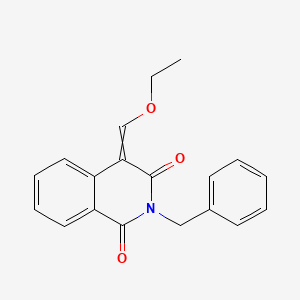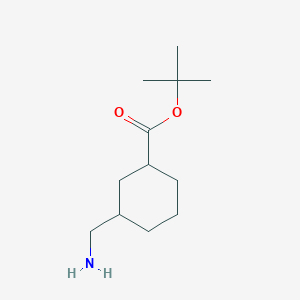
1-(2-Methoxypyridin-4-yl)-4-(6-methylpyrimidin-4-yl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxypyridin-4-yl)-4-(6-methylpyrimidin-4-yl)piperazin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. This compound is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxypyridin-4-yl)-4-(6-methylpyrimidin-4-yl)piperazin-2-one is not fully understood. However, it has been suggested that this compound acts as a dopamine D2 receptor antagonist, which may explain its potential use as an antipsychotic drug. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, which may explain its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
1-(2-Methoxypyridin-4-yl)-4-(6-methylpyrimidin-4-yl)piperazin-2-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, which may explain its potential use in the treatment of cancer. This compound has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2-Methoxypyridin-4-yl)-4-(6-methylpyrimidin-4-yl)piperazin-2-one in lab experiments is its potential use as a drug candidate for various diseases. This compound has been extensively studied for its potential therapeutic applications, and its mechanism of action and biochemical and physiological effects have been well characterized. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for research on 1-(2-Methoxypyridin-4-yl)-4-(6-methylpyrimidin-4-yl)piperazin-2-one. One of the directions is to further investigate its mechanism of action, which may provide insights into its potential use as a drug candidate for various diseases. Another direction is to study its pharmacokinetics and pharmacodynamics, which may help to optimize its dosage and administration. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for this compound.
Métodos De Síntesis
The synthesis of 1-(2-Methoxypyridin-4-yl)-4-(6-methylpyrimidin-4-yl)piperazin-2-one can be achieved using various methods. One of the commonly used methods involves the reaction of 2-aminopyridine with 4-bromo-3-methyl-5-nitropyrimidine in the presence of potassium carbonate and palladium catalyst. This reaction results in the formation of 2-(2-methoxypyridin-4-yl)-4-bromo-6-methylpyrimidine, which is then reacted with piperazine in the presence of potassium carbonate to form 1-(2-Methoxypyridin-4-yl)-4-(6-methylpyrimidin-4-yl)piperazin-2-one.
Aplicaciones Científicas De Investigación
1-(2-Methoxypyridin-4-yl)-4-(6-methylpyrimidin-4-yl)piperazin-2-one has been extensively studied for its potential applications in the pharmaceutical industry. It has been found to exhibit significant activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential use as an antipsychotic drug.
Propiedades
IUPAC Name |
1-(2-methoxypyridin-4-yl)-4-(6-methylpyrimidin-4-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-11-7-13(18-10-17-11)19-5-6-20(15(21)9-19)12-3-4-16-14(8-12)22-2/h3-4,7-8,10H,5-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAGRTJQPQXGRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(C(=O)C2)C3=CC(=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxypyridin-4-yl)-4-(6-methylpyrimidin-4-yl)piperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Tert-butylphenyl)-1-(3-chlorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2696601.png)
![Ethyl (2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)carbamate](/img/structure/B2696603.png)


methanone](/img/structure/B2696607.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone oxalate](/img/structure/B2696609.png)



![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,5-dimethylthiophene-2-carboxamide](/img/structure/B2696616.png)

![3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride](/img/no-structure.png)
![2-((6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-fluorophenyl)ethanone](/img/structure/B2696623.png)
![Ethyl 4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2696624.png)